![molecular formula C16H11NS B1524244 5-(Benzothiophen-2-YL)-1H-indole CAS No. 885273-14-3](/img/structure/B1524244.png)
5-(Benzothiophen-2-YL)-1H-indole
Overview
Description
5-(Benzothiophen-2-YL)-1H-indole is a biochemical compound with the molecular formula C15H10N2S and a molecular weight of 250.32 . It is used for proteomics research .
Synthesis Analysis
While specific synthesis methods for 5-(Benzothiophen-2-YL)-1H-indole were not found, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers via direct C-H arylation polymerization has been reported . Another study described a Pd-mediated RNA oligonucleotide labeling method that involves post-transcriptional functionalization of iodouridine-labeled RNA transcripts using Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of 5-(Benzothiophen-2-YL)-1H-indole consists of a benzothiophene ring attached to an indole ring . The benzothiophene ring is a heterocyclic compound, consisting of a benzene ring fused to a thiophene ring.Chemical Reactions Analysis
While specific chemical reactions involving 5-(Benzothiophen-2-YL)-1H-indole were not found, related studies have reported on the chemical reactions of similar compounds. For example, a study described the post-transcriptional labeling of RNA oligonucleotides using Suzuki–Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Benzothiophen-2-YL)-1H-indole include a molecular weight of 250.32 and a molecular formula of C15H10N2S . Further details about its physical and chemical properties were not found in the retrieved sources.Scientific Research Applications
Electronics Light-Emitting Diodes (LEDs)
In material science, thiophene derivatives are utilized in the fabrication of LEDs. The compound might be investigated for its utility in improving LED technology.
These applications are inferred from the general properties of thiophene derivatives as found in the search results . Further research would be required to determine the specific applications of “5-(Benzothiophen-2-YL)-1H-indole”.
properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NS/c1-2-4-15-12(3-1)10-16(18-15)13-5-6-14-11(9-13)7-8-17-14/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDNOIUJFAIQBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696170 | |
Record name | 5-(1-Benzothiophen-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzothiophen-2-YL)-1H-indole | |
CAS RN |
885273-14-3 | |
Record name | 5-(1-Benzothiophen-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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